molecular formula C16H19ClF2N4O2S B10925917 1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10925917
M. Wt: 404.9 g/mol
InChI Key: CDGSWJADYJYVRC-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorinated phenyl group, and a pyrazole sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorinated Phenyl Intermediate: The synthesis begins with the chlorination of 2-methylphenyl to form 5-chloro-2-methylphenyl.

    Formation of the Pyrazole Intermediate:

    Sulfonylation Reaction: The pyrazole intermediate is then subjected to sulfonylation to introduce the sulfonyl group.

    Coupling Reaction: Finally, the chlorinated phenyl intermediate is coupled with the sulfonylated pyrazole intermediate in the presence of piperazine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or desulfonylated products.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H19ClF2N4O2S

Molecular Weight

404.9 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C16H19ClF2N4O2S/c1-11-3-4-13(17)9-14(11)21-5-7-22(8-6-21)26(24,25)15-10-20-23(12(15)2)16(18)19/h3-4,9-10,16H,5-8H2,1-2H3

InChI Key

CDGSWJADYJYVRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(N(N=C3)C(F)F)C

Origin of Product

United States

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